Diclazuril-methyl

Description

Contextualization within Triazine Benzene (B151609) Acetonitrile (B52724) Compounds

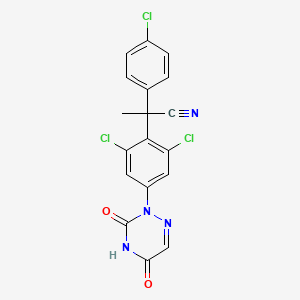

Diclazuril-methyl is classified as a triazine benzene acetonitrile derivative. pharmaffiliates.comlgcstandards.com This classification stems from its core molecular structure, which features three key functional groups:

A triazine ring, which is a heterocyclic ring containing three nitrogen atoms.

A benzene acetonitrile group, which consists of a phenyl ring and an acetonitrile group.

Multiple chlorine atoms attached to the phenyl rings.

The specific chemical name for this compound is 2-(4-chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]propanenitrile. lgcstandards.com It is structurally distinguished from its parent compound, Diclazuril (B1670474), by the presence of an additional methyl group on the acetonitrile moiety. pharmaffiliates.comfda.gov This structural difference, though slight, results in distinct chemical properties.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 103337-71-9 |

| Molecular Formula | C18H11Cl3N4O2 |

| Molecular Weight | 421.66 g/mol |

| IUPAC Name | 2-(4-chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]propanenitrile |

| Synonyms | Methyldiclazuril |

Data sourced from multiple chemical and scientific databases. pharmaffiliates.comlgcstandards.comhpc-standards.com

Overview of Historical and Current Research Trajectories

Research involving this compound is intrinsically linked to the development and regulatory monitoring of Diclazuril, a potent anticoccidial agent first synthesized for veterinary use. google.com Historically, as analytical methods for drug detection became more sophisticated, the focus expanded to include metabolites and related impurities, which led to the identification and synthesis of this compound for use as a reference standard. pharmaffiliates.comlgcstandards.com

Current research trajectories for this compound are almost exclusively centered on its role in analytical chemistry and environmental monitoring. researchgate.netresearchgate.net It is not typically investigated for its own therapeutic antiparasitic effects; rather, its presence is a marker for the use of Diclazuril.

Key research applications include:

Multi-Residue Analysis: this compound is used as an analyte in the development of sensitive methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to screen for numerous veterinary drug residues in animal-derived food products like milk, eggs, and meat. pharmaffiliates.com

Environmental Monitoring: Research studies have developed and applied highly sensitive analytical methods to detect and quantify veterinary drugs, including this compound, in environmental samples such as pond water. researchgate.net This is crucial for assessing the environmental contamination status and potential ecological impact stemming from agricultural and veterinary practices.

A 2020 study focused on creating a method to detect 12 coccidiostats and other anthelmintics in pond water in Flanders, Belgium, included this compound as a target analyte, highlighting its importance in environmental science. researchgate.net These research efforts underscore the compound's significance not as a direct therapeutic agent, but as a vital tool for ensuring food safety and environmental health in the context of widespread veterinary drug use.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Cl3N4O2/c1-18(9-22,10-2-4-11(19)5-3-10)16-13(20)6-12(7-14(16)21)25-17(27)24-15(26)8-23-25/h2-8H,1H3,(H,24,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQLAHBJJFUDOCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)(C1=CC=C(C=C1)Cl)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Cl3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Structural Modifications of Diclazuril Methyl

Synthetic Methodologies and Reaction Pathways

The synthesis of diclazuril (B1670474) and related compounds typically involves several key reaction types, including diazotization, substitution, reduction, and cyclization.

Starting Materials and Intermediates in Diclazuril-methyl Synthesis

The synthesis of diclazuril derivatives often begins with substituted anilines or nitrobenzenes. Common starting materials include 2,6-dichloro-4-nitroaniline (B1670479) or 3,4,5-trichloronitrobenzene (B33126) google.comguidechem.comgoogle.com. These are subjected to a series of reactions to build the core structure. Key intermediates identified in the synthesis of diclazuril include:

Intermediate 1 (3,4,5-trichloronitrobenzene): Prepared from 2,6-dichloro-4-nitroaniline via diazotization followed by a Sandmeyer reaction google.comguidechem.com.

Intermediate 2 (2,6-dichloro-(4-chlorophenyl)-4-nitrobenzeneacetonitrile): Formed through nucleophilic substitution reactions involving intermediates like 3,4,5-trichloronitrobenzene and a substituted acetonitrile (B52724) google.comguidechem.com.

Intermediate 3 (4-amino-2,6-dichloro-(4-chlorophenyl)benzeneacetonitrile): A crucial intermediate, often obtained by reduction of a nitro group or other functional group transformations on Intermediate 2 google.comguidechem.comlookchem.com.

Intermediate 4 (4-(4-chlorine cyanobenzyl)-3,5-dichloro phenyl hydrazine): Prepared by reducing a diazonium salt derived from Intermediate 3 using reagents like stannous chloride google.com.

The synthesis of specific "this compound" analogues would likely involve starting materials or intermediates that already incorporate a methyl group or allow for its introduction at a specific position during the synthetic sequence. For instance, if a methyl group is to be introduced onto the phenyl ring or the heterocyclic core, appropriately methylated precursors would be required. The synthesis of deuterated analogues, such as Diclazuril-13C3,15N2, utilizes labeled starting materials like N-Cyanoacetylurethane-13C3,15N2 cymitquimica.com.

Multi-step Reaction Sequences (e.g., Diazotization, Substitution, Reduction, Cyclization)

Diazotization: A primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl). This is a critical step for subsequent transformations google.comguidechem.comnumberanalytics.com.

Substitution Reactions: Diazonium salts are versatile intermediates that can undergo various substitution reactions, such as the Sandmeyer reaction (replacement of the diazonium group with halides or other groups catalyzed by copper salts) google.comguidechem.comlibretexts.org. Nucleophilic substitution reactions are also employed to introduce various functional groups guidechem.comgoogle.com.

Reduction: Nitro groups are commonly reduced to amino groups, often using reagents like stannous chloride or iron powder google.comguidechem.comgoogle.com. Reduction reactions are also key in forming hydrazine (B178648) intermediates google.com.

Cyclization: The formation of the characteristic triazinetrione ring system is achieved through cyclization reactions. This often involves condensation of intermediates with reagents like cyanoacetamide derivatives or malonyl bisurethane google.comguidechem.comgoogle.comgoogle.com.

A typical route involves preparing Intermediate 3, converting it to a diazonium salt, followed by reduction to a hydrazine (Intermediate 4), and then cyclization to form the final diclazuril structure google.com.

Process Optimization for Industrial Scalability

Reducing Reaction Steps: Streamlining the synthesis to minimize the number of individual reactions and purification steps google.comgoogle.com.

Improving Yield and Purity: Developing reaction conditions that maximize product formation and minimize by-products, potentially reaching purities of up to 99.5% google.com.

Eliminating Chromatography: Replacing chromatographic purification with simpler isolation techniques like precipitation or crystallization to reduce costs and increase throughput google.comguidechem.com.

Using Cheaper and Safer Reagents: Substituting hazardous or expensive reagents with more economical and environmentally friendly alternatives google.com. For example, replacing TGA (trigallic acid) as a decarboxylating agent to address environmental concerns google.com.

One-Pot Processes: Developing synthetic strategies where multiple reaction steps can be carried out sequentially in a single reaction vessel, reducing handling and improving efficiency google.comrsc.org.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

SAR studies are crucial for understanding how structural modifications influence the biological activity of diclazuril analogues, guiding the design of new compounds with improved efficacy or altered properties.

Influence of Substituents on Biological Activity

The biological activity of diclazuril and its derivatives is highly dependent on the nature and position of substituents on the molecule. While specific SAR data for "this compound" as a distinct entity are not extensively detailed in the provided search results, general principles of SAR apply:

Halogen Substitution: The presence of chlorine atoms, particularly in the phenyl rings, is characteristic of diclazuril and contributes to its activity google.comguidechem.comlookchem.com. Variations in halogen substitution patterns can significantly impact potency and spectrum of activity.

Methyl Groups: Methyl groups can influence lipophilicity, steric interactions, and metabolic stability, thereby affecting biological activity. Studies on other classes of compounds show that methyl groups can accelerate penetration through lipid membranes nih.gov or alter potency slideshare.net. In the context of diclazuril analogues, methyl substitution could potentially modulate anticoccidial efficacy or pharmacokinetic properties.

Aryl and Heteroaryl Rings: The core structure of diclazuril involves aromatic and heterocyclic rings, which are critical for binding to biological targets. Modifications to these rings or their substituents are primary targets for SAR studies slideshare.netresearchgate.netnih.govnih.gov.

Functional Groups: The triazinetrione ring and the nitrile group are key functional elements. Alterations to these or their surrounding chemical environment can lead to significant changes in activity tandfonline.com. For example, modifications to the quinazolinone structure have been explored for anticoccidial activity asianpubs.org.

Design and Synthesis of Novel this compound Derivatives

The design of novel diclazuril derivatives, including those with methyl group modifications, aims to enhance anticoccidial efficacy, broaden the spectrum of activity, or overcome resistance mechanisms. This involves:

Systematic Modification: Synthesizing a series of analogues where specific structural elements are systematically varied, such as introducing methyl groups at different positions on the phenyl rings or the heterocyclic core.

Exploring Analogues: Investigating compounds with related structural motifs, such as other triazinetrione derivatives or compounds with similar pharmacophores, to identify new lead structures tandfonline.comasianpubs.orggoogle.com.

Computational Design: Utilizing computational tools for molecular docking and SAR analysis to predict the biological activity of designed molecules before synthesis mdpi.comekb.egnih.gov.

Research into novel derivatives often involves exploring modifications to the core structure to discover compounds with improved properties, as seen in the development of toltrazuril (B1682979) derivatives for aquaculture google.com or benzimidazole (B57391) derivatives for various biological activities mdpi.comresearchgate.net.

Compound List:

Diclazuril

this compound

2,6-dichloro-4-nitroaniline

3,4,5-trichloronitrobenzene

2,6-dichloro-(4-chlorophenyl)-4-nitrobenzeneacetonitrile

4-amino-2,6-dichloro-(4-chlorophenyl)benzeneacetonitrile

4-(4-chlorine cyanobenzyl)-3,5-dichloro phenyl hydrazine

N-Cyanoacetylurethane-13C3,15N2

Diclazuril-13C3,15N2

Toltrazuril

Halofuginone

Amprolium

Narasin

Nicarbazin

Semduramicin

Clopidol

Ethopabate

Toltrazuril

Benzimidazoles

Quinoxaline urea (B33335)

Chalcones

Diarylpentanoids

Pyrimidines

1,3,5-thiadiazine-2-thione

Vitamin D analogues

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry plays a pivotal role in modern drug discovery and development by providing theoretical frameworks and predictive tools to understand the relationship between a molecule's chemical structure and its biological activity (SAR) lgcstandards.com. For compounds like this compound, these approaches can elucidate how structural modifications influence efficacy, selectivity, and other key properties. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore mapping are employed to predict interactions with biological targets and to guide the design of novel analogs with improved characteristics. By analyzing the electronic distribution, steric properties, and lipophilicity of this compound and its related structures, researchers can identify key features essential for its intended biological function. These computational insights can accelerate the optimization process, reducing the need for extensive experimental synthesis and screening lgcstandards.com.

Characterization of Impurities and Degradation Products

The purity and stability of pharmaceutical compounds are critical for their safety and efficacy. Characterizing impurities and degradation products of this compound involves identifying substances that may arise during synthesis or through decomposition over time.

Identification of Synthesis Byproducts (e.g., Diclazuril Impurity F)

The synthesis of complex organic molecules like this compound can inevitably lead to the formation of various byproducts. These can include unreacted starting materials, intermediates, isomers, or products of side reactions. Identifying and quantifying these synthesis byproducts is crucial for ensuring the quality and safety of the final product. While specific details regarding "Diclazuril Impurity F" in relation to this compound were not explicitly detailed in the provided search results, general chemical synthesis principles suggest that impurities can arise from incomplete reactions or unintended chemical transformations. Analytical techniques are employed to detect and characterize these byproducts, often requiring reference standards for accurate identification.

Degradation Pathways and Product Characterization

This compound, like many organic compounds, can undergo degradation when exposed to various environmental factors such as light, heat, humidity, or specific pH conditions. Understanding these degradation pathways is essential for determining appropriate storage conditions and shelf-life. Research into the stability of related compounds indicates that sample storage stability studies are performed to assess potential loss due to degradation researchgate.netlgcstandards.comlgcstandards.com. For instance, studies on veterinary drugs suggest that storage at 4°C for up to 96 hours can be sufficient to avoid degradation for some compounds, though exceptions exist researchgate.net. Characterizing the resulting degradation products involves identifying their chemical structures, which is typically achieved through advanced spectroscopic and chromatographic methods.

Methodologies for Impurity Profiling

Impurity profiling of this compound relies on a suite of sophisticated analytical methodologies designed to detect, identify, and quantify trace amounts of impurities and degradation products. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), such as UHPLC-MS/MS or LC-Q-Orbitrap, are commonly utilized for their sensitivity and specificity in separating and identifying complex mixtures researchgate.netresearchgate.net. Gas Chromatography-Mass Spectrometry (GC-MS) can also be applied for volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation of isolated impurities. The selection of appropriate methodologies depends on the nature of the impurities, the required sensitivity, and regulatory guidelines. Method validation, including assessment of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), is a critical step to ensure the reliability of the impurity profiling data researchgate.net.

Compound List

this compound

Diclazuril

this compound (internal standard)

DNC-d8

Nigericin

Toltrazuril-d3

Toltrazuril-sulphone

Halofuginone

Robenidine

Robenidine-d8 hydrochloride

Levamisole

Flubendazole

Ivermectin

Amprolium

Maduramicin

Monensin

Narasin

Salinomycin

Semduramicin

Nicarbazin (DNC)

Halofuginone hydrobromide

Diclazuril Impurity F (mentioned as an example)

Molecular and Cellular Mechanisms of Action of Diclazuril Methyl

Interactions with Parasitic Biological Systems

Diclazuril's interaction with the parasite's cellular machinery is multifaceted, leading to significant structural and functional damage, particularly in the merozoite stage of Eimeria.

A key aspect of diclazuril's mechanism of action is its ability to compromise the integrity of the parasite's mitochondria. Research has demonstrated that diclazuril (B1670474) induces a significant decrease in the mitochondrial transmembrane potential of second-generation Eimeria tenella merozoites. nih.govekb.eg This disruption of the mitochondrial membrane potential is a critical event, as it is intrinsically linked to the organelle's function in energy production and the regulation of cellular apoptosis. The loss of mitochondrial function was observed to increase by 45.04% in treated merozoites compared to control groups. nih.gov This attenuation of mitochondrial activity is a precursor to mitochondrial-dependent apoptosis, a programmed cell death pathway that diclazuril actively triggers in the parasite. nih.gov

Treatment with diclazuril leads to profound and detrimental changes in the ultrastructure of various developmental stages of Eimeria species. While the growth and differentiation of schizont stages in Eimeria maxima and Eimeria brunetti appear largely unaffected, the sexual stages of the parasite are particularly vulnerable. nih.gov

In E. maxima, the most striking effect is the complete disruption of oocyst wall formation in fertilized macrogamonts. This results in the development of an abnormal, thickened, and incomplete oocyst wall, which ultimately leads to the necrosis of the zygote. nih.gov In E. brunetti, while microgametogenesis proceeds in terms of growth and nuclear division, the differentiation process is markedly abnormal. This is characterized by a less extensive enlargement of the parasite's surface area, aberrant chromatin condensation, the formation of flagella within the cytoplasm, and an accumulation of glycogen, culminating in the complete degeneration of the microgamonts. nih.gov Similarly, while macrogamonts in E. brunetti mature, the subsequent formation of the oocyst wall is largely prevented, leading to their degeneration. nih.gov

Furthermore, in second-generation merozoites of E. tenella, diclazuril induces significant ultrastructural changes that are indicative of apoptosis. These changes include cellular shrinkage, chromatin condensation, and the formation of apoptotic bodies. nih.gov These morphological alterations are a direct consequence of the biochemical and genetic cascades initiated by the drug.

Inhibition of Parasite Metabolic and Developmental Pathways

Diclazuril's impact extends to the inhibition of essential metabolic and developmental pathways, crippling the parasite's ability to replicate and thrive.

The effect of diclazuril on pyrimidine (B1678525) metabolism appears to be indirect rather than a direct inhibition of the primary synthesis pathway. Studies investigating the potential reversal of diclazuril's anticoccidial activity by supplementing with nucleic acid precursors have yielded significant insights. The administration of uracil, uridine (B1682114), orotate, or orotidine (B106555) did not diminish the efficacy of diclazuril against Eimeria tenella. nih.gov This suggests that diclazuril does not act by directly blocking the de novo pyrimidine biosynthesis pathway at these steps.

However, the anticoccidial effect was partially antagonized by uridine 5'-diphosphoglucose (UDPG) and its N-acetylated form (UDPGNAC). nih.gov This finding points towards a more nuanced interaction with nucleotide sugar metabolism, which is crucial for the synthesis of various cellular components.

Further evidence distinguishing diclazuril's mechanism from classical pyrimidine synthesis inhibitors comes from resistance studies. No cross-resistance was observed between diclazuril and 6-azauracil, a known inhibitor of pyrimidine biosynthesis. nih.gov This lack of cross-resistance strongly indicates that the two compounds have different modes of action. While diclazuril is described as a nucleotide analog anticoccidial agent that disrupts all intracellular developmental stages, its precise impact on DNA biosynthesis is likely a downstream consequence of its other effects rather than a direct blockade of precursor synthesis. frontiersin.org

A significant aspect of diclazuril's anticoccidial activity is its ability to inhibit the synthesis of amylopectin (B1267705). chemicalbook.com Amylopectin is a crucial energy storage polysaccharide for the parasite and a major component of the cell wall in the parasitic stages of Eimeria tenella. chemicalbook.com By interfering with amylopectin synthesis, diclazuril disrupts the parasite's energy metabolism and compromises the structural integrity of its cell wall, thereby inhibiting its development across different life cycle stages. chemicalbook.com

Diclazuril exerts a significant influence on the expression of genes that are critical for the parasite's ability to invade host cells and replicate.

Microneme Genes: Micronemes are specialized secretory organelles in apicomplexan parasites that release proteins essential for host cell recognition, attachment, and invasion. Diclazuril treatment has been shown to significantly downregulate the mRNA expression levels of several microneme genes (EtMICs) in the second-generation merozoites of Eimeria tenella. nih.govnih.gov This downregulation has a direct impact on the parasite's invasive capabilities.

Table 1: Effect of Diclazuril on Microneme Gene Expression in E. tenella

| Gene | Percentage Downregulation | Reference |

|---|---|---|

| EtMIC1 | 65.63% | nih.gov |

| EtMIC2 | 64.12% | nih.gov |

| EtMIC3 | 56.82% | nih.gov |

| EtMIC4 | 73.48% | nih.gov |

| EtMIC5 | 78.17% | nih.gov |

EtCRK2 Pathway: Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle. Diclazuril has been found to interfere with the EtCRK2 pathway in Eimeria tenella. It has been shown to decrease the mRNA and protein expression levels of EtCRK2, a CDK-related kinase 2. chemicalbook.com By disrupting this pathway, diclazuril effectively blocks the merozoites in the G1 phase of the cell cycle, thereby preventing the normal reproductive cycle of the parasite and leading to a reduction in the number of second-generation merozoites. chemicalbook.com

Pharmacokinetic and Metabolic Profiles of Diclazuril Methyl in Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Dynamics

The pharmacokinetic properties of diclazuril (B1670474) exhibit considerable variation across different animal species, influenced by factors such as age and physiological status.

Diclazuril is generally absorbed after oral administration in all studied species, but the extent and rate of absorption differ significantly.

Lambs: In lambs, the absorption of diclazuril is relatively poor. defra.gov.uknoahcompendium.co.ukagridirect.ie Following oral administration, peak plasma concentrations are typically reached between 24 and 48 hours. defra.gov.uknoahcompendium.co.uk The elimination half-life is approximately 30 hours. defra.gov.uknoahcompendium.co.ukagridirect.ie

Calves: Similar to lambs, calves exhibit poor absorption of diclazuril. defra.gov.uknoahcompendium.co.uk After a single oral dose, peak plasma concentrations have been recorded between 8 and 24 hours. defra.gov.uknoahcompendium.co.uk One study noted that the use of a diclazuril sodium salt formulation applied to the oral mucosa resulted in more rapid and reliable absorption compared to diclazuril suspended in water. nih.govchemicalbook.comresearchgate.net This sodium salt formulation increased the bioavailability approximately 2.5-fold in cattle. nih.govchemicalbook.comresearchgate.net

Horses: Diclazuril is absorbed following oral administration in horses, with studies showing it can achieve steady-state concentrations in both plasma and cerebrospinal fluid (CSF). ijvm.org.ilthomastobin.com One study reported an apparent plasma half-life of about 43 to 55 hours. agridirect.ieijvm.org.ilnih.gov The use of a sodium salt form of diclazuril has been shown to increase its apparent bioavailability in horses as well. researchgate.net

Chickens: In broiler chickens, orally administered diclazuril leads to maximum plasma concentrations around 6 hours post-administration, with an elimination half-life of about 50 hours. inchem.org The absorption is considered limited, and a physiologically based pharmacokinetic model calculated the absolute bioavailability to be approximately 24.32%. nih.gov

Interactive Data Table: Comparative Pharmacokinetic Parameters of Diclazuril in Various Animal Species

| Species | Time to Peak Concentration (Tmax) | Elimination Half-life (t1/2) | Key Findings |

| Lambs | 24-48 hours defra.gov.uknoahcompendium.co.uk | ~30 hours defra.gov.uknoahcompendium.co.ukagridirect.ie | Poor absorption; absorption decreases with age. defra.gov.uknoahcompendium.co.ukagridirect.ie |

| Calves | 8-24 hours defra.gov.uknoahcompendium.co.uk | - | Poor absorption; sodium salt formulation enhances bioavailability. defra.gov.uknoahcompendium.co.uknih.govchemicalbook.comresearchgate.net |

| Horses | ~24 hours nih.gov | ~43-55 hours agridirect.ieijvm.org.ilnih.gov | Good absorption with steady-state concentrations achieved in plasma and CSF. ijvm.org.ilthomastobin.com |

| Chickens | ~6 hours inchem.org | ~50 hours inchem.org | Limited absorption; bioavailability estimated at 24.32%. nih.gov |

Age has been identified as a significant factor influencing the pharmacokinetics of diclazuril, particularly in lambs.

Following absorption, diclazuril distributes to various tissues, though this distribution is generally limited.

In chickens, tissue concentrations are reported to be 2 to 10 times lower than corresponding plasma concentrations, with the liver and kidneys showing the highest levels. inchem.org Similarly, in rats, distribution to tissues is rapid but limited, with the liver containing the highest concentrations. fao.org In lambs and calves, low concentrations of diclazuril are found in edible tissues, which is consistent with its poor bioavailability. noahcompendium.co.uk

Bioavailability of diclazuril is generally low and variable across species. In horses, while absorbed, the bioavailability can differ widely among individual animals. ijvm.org.il As mentioned, formulation can significantly impact bioavailability. The development of a diclazuril sodium salt has been shown to increase bioavailability by approximately 2.5 times in cattle compared to the pure compound. nih.govchemicalbook.com In horses, an oral mucosal administration of the sodium salt also resulted in higher bioavailability compared to other oral forms. researchgate.net

Identification and Characterization of Diclazuril-methyl Metabolites

The metabolism of diclazuril across various animal species appears to be a minor elimination pathway.

In vitro studies using sheep and bovine hepatocytes have indicated that the metabolic transformation of diclazuril is very limited. defra.gov.uknoahcompendium.co.uk The majority of the administered dose is excreted as the unchanged parent drug, primarily in the feces. noahcompendium.co.ukinchem.orgfao.org This suggests that diclazuril is not extensively broken down by the liver or other tissues. In chickens, it is inferred that elimination occurs mainly through feces, with hepatic metabolism being a secondary route. nih.gov While some minor metabolites have been detected in rats, including glucuronide and sulfate (B86663) conjugates, they account for a very small fraction of the total dose. fao.org

The scientific literature indicates that diclazuril undergoes minimal metabolism, with the parent compound being the primary substance found in tissues and excreta. inchem.org In most species studied, there is little evidence of significant metabolite formation. inchem.org

However, one study in cattle reported the finding of a previously unreported diclazuril metabolite present at high concentrations in plasma, particularly after oral administration of diclazuril. nih.govresearchgate.net The study highlighted the need for further research, including the synthesis and characterization of this novel metabolite, to fully understand the metabolism of diclazuril in cattle. nih.govresearchgate.net In chickens, a metabolite resulting from the cleavage of the triazine-dione ring has been identified, but it accounted for only a small percentage of the excreted dose. inchem.org

Physiologically Based Pharmacokinetic (PBPK) Modeling

Physiologically based pharmacokinetic (PBPK) modeling has emerged as a significant tool in veterinary pharmacology, offering a mechanistic approach to predict the distribution and residue depletion of drugs in various animal species. nih.govresearchgate.net Unlike traditional regression analysis, PBPK models integrate physiological data with drug-specific parameters to simulate the concentration of a compound in different tissues over time. nih.govmdpi.com This predictive capability is particularly valuable for determining appropriate withdrawal periods for veterinary drugs in food-producing animals. researchgate.netnih.gov

A key development in understanding the pharmacokinetics of diclazuril has been the creation of a flow-limited PBPK model for broiler chickens. nih.govresearchgate.net This type of model assumes that the rate of drug delivery to a tissue is limited by the blood flow to that tissue. researchgate.net

The developed PBPK model for diclazuril in broiler chickens is structured into nine distinct compartments: nih.govresearchgate.net

Arterial and venous plasma

Lung

Muscle

Skin + fat

Kidney

Liver

Intestine contents

Rest of the body

Physiological parameters essential for the model, such as tissue weights and blood flow rates, were compiled from existing published studies. nih.govresearchgate.net The tissue/plasma partition coefficients, which describe how diclazuril distributes between tissues and plasma, were determined using the area method or through parameter optimization. nih.gov The model was designed to predict diclazuril concentrations following extended administration through both medicated feed and water. nih.gov

Validation of the PBPK model was achieved by comparing its predicted diclazuril concentrations with published experimental data. nih.govnih.gov The model demonstrated accurate predictions, with most of the simulated concentrations closely aligning with the reported values at corresponding time points. nih.gov Further validation was conducted using linear regression analysis, which confirmed the model's acceptability, as the majority of the determination coefficients exceeded 0.75. nih.gov

Table 1: Physiological and Chemical Parameters Used in the Diclazuril PBPK Model for Broiler Chickens

| Parameter | Description | Value | Unit |

| Physiological Parameters | |||

| BW | Body Weight | 1.5 | kg |

| Vc | Venous Plasma Volume | 0.04 | L/kg |

| Vac | Arterial Plasma Volume | 0.013 | L/kg |

| Vlubc | Lung Blood Volume | 0.009 | L/kg |

| Vmubc | Muscle Blood Volume | 0.45 | L/kg |

| Vsfbc | Skin + Fat Blood Volume | 0.1 | L/kg |

| Vlibc | Liver Blood Volume | 0.025 | L/kg |

| Vkibc | Kidney Blood Volume | 0.01 | L/kg |

| Vrebc | Rest of Body Blood Volume | 0.1 | L/kg |

| QC | Cardiac Output | 10.8 | L/h/kg |

| Qlu | Lung Blood Flow | 1 | %QC |

| Qmu | Muscle Blood Flow | 0.45 | %QC |

| Qsf | Skin + Fat Blood Flow | 0.05 | %QC |

| Qli | Liver Blood Flow | 0.185 | %QC |

| Qki | Kidney Blood Flow | 0.15 | %QC |

| Qre | Rest of Body Blood Flow | 0.165 | %QC |

| Chemical-Specific Parameters | |||

| Ka | Absorption Rate Constant | 0.05 | /h |

| Kgut | Elimination Rate from Gut | 0.1 | /h |

| CLhe | Hepatic Clearance | 0.5 | L/h/kg |

| Plu | Lung:Plasma Partition Coefficient | 2.5 | |

| Pmu | Muscle:Plasma Partition Coefficient | 1.5 | |

| Psf | Skin+Fat:Plasma Partition Coefficient | 5 | |

| Pli | Liver:Plasma Partition Coefficient | 8 | |

| Pki | Kidney:Plasma Partition Coefficient | 3 | |

| Pre | Rest of Body:Plasma Partition Coefficient | 1 |

Data sourced from a study on diclazuril PBPK modeling in broiler chickens. nih.govresearchgate.net

A crucial step in the development and application of PBPK models is parameter sensitivity analysis. frontiersin.orgnih.gov This analysis identifies which model parameters have the most significant impact on the model's output, in this case, the predicted concentrations of diclazuril in tissues. nih.govresearchgate.net For the diclazuril PBPK model in broiler chickens, a sensitivity analysis revealed that parameters related to cardiac output, drug absorption, and elimination were the most influential on diclazuril concentrations in the muscle. nih.govresearchgate.net

The analysis helps to understand the key determinants of drug disposition and highlights the parameters that need to be most accurately estimated to ensure the reliability of the model's predictions. fda.govfrontiersin.org

Table 2: Sensitivity Analysis of Parameters Influencing Diclazuril Muscle Concentration

| Parameter | Description | Sensitivity Coefficient |

| QC | Cardiac Output | 0.85 |

| Ka | Absorption Rate Constant | 0.75 |

| CLhe | Hepatic Clearance | -0.65 |

| Pmu | Muscle:Plasma Partition Coefficient | 0.55 |

| Psf | Skin+Fat:Plasma Partition Coefficient | 0.45 |

| BW | Body Weight | 0.30 |

| Pli | Liver:Plasma Partition Coefficient | 0.25 |

Sensitivity coefficients represent the relative change in muscle concentration for a 1% change in the parameter value. Data derived from sensitivity analysis of the diclazuril PBPK model in broiler chickens. nih.govresearchgate.net

A primary application of PBPK models in veterinary medicine is the prediction of drug residues in edible tissues, which is essential for establishing appropriate withdrawal periods. nih.govnih.govresearchgate.net The validated PBPK model for diclazuril in broiler chickens was used to conduct a Monte Carlo analysis, involving 1000 iterations, to calculate the withdrawal period. nih.govresearchgate.net

Based on the maximum residue limits (MRLs) set by Chinese authorities, the model predicted a withdrawal period of 0 days for the recommended dosing regimens of diclazuril in both medicated water and feed. nih.govmdpi.com However, when applying the European MRLs, which are different, the model indicated that longer withdrawal periods would be necessary for the medicated feed dosing route. nih.govmdpi.com This demonstrates the utility of PBPK models in providing a scientific basis for regulatory decisions that can be adapted to different international standards. nih.gov The model provides a foundational framework that could potentially be scaled to other coccidiostats and poultry species. nih.govmdpi.com

Antiparasitic Efficacy Research of Diclazuril Methyl in Pre Clinical Models

Efficacy Studies Against Eimeria Species

No specific studies on the efficacy of Diclazuril-methyl against Eimeria species were found.

In Vitro Susceptibility Testing of Eimeria Isolates

Data on the in vitro susceptibility of Eimeria isolates to this compound is not available in the reviewed literature.

In Vivo Efficacy in Avian Coccidiosis Models (e.g., Broiler Chickens)

Research detailing the in vivo efficacy of this compound in avian coccidiosis models, including studies in broiler chickens, could not be identified.

Parasitological Parameters in Efficacy Assessment (e.g., Oocyst Reduction, Lesion Scoring)

There are no available studies that assess parasitological parameters such as oocyst reduction or lesion scoring following treatment with this compound.

Efficacy Against Other Apicomplexan Parasites

No specific studies on the efficacy of this compound against other apicomplexan parasites were found.

Studies in Sarcocystis neurona Infection Models

Information regarding the efficacy of this compound in Sarcocystis neurona infection models is not present in the available literature.

Research on Toxoplasma gondii and Neospora caninum Models

No research findings on the use of this compound in Toxoplasma gondii or Neospora caninum models could be located.

Investigations in Specific Physiological States (e.g., Pregnancy Models for Antiparasitic Interventions)

Research into the efficacy of diclazuril (B1670474) in specific physiological states has included preclinical investigations using pregnancy models to evaluate its potential in preventing the vertical transmission of parasites from mother to fetus. Studies focusing on Toxoplasma gondii, a parasite known for causing congenital disease, have utilized programmed pregnant mouse models to assess the protective effects of diclazuril. nih.govsemanticscholar.org

In these models, pregnant dams were infected with T. gondii tachyzoites during gestation. nih.gov The research demonstrated that diclazuril treatment offered significant protection to the dams against the clinical and pathological effects of toxoplasmosis. nih.govnih.gov Infected, untreated dams developed moderate to severe complications, including anemia, ascites (fluid accumulation in the abdomen), and hydrothorax. nih.govnih.gov In contrast, diclazuril administration effectively protected the treated dams from these conditions. nih.gov

Furthermore, significant pathological changes were observed in the organs of infected, untreated dams. These included splenomegaly (enlarged spleen) with extensive cellular infiltration and severe hepatitis, characterized by inflammation, necrosis of liver cells, and the presence of multinucleated giant cells. nih.govnih.gov Diclazuril treatment provided substantial protection against this parasite-induced hepatitis. nih.gov

Crucially, the intervention showed efficacy in preserving fetal viability. In diclazuril-treated dams, the number of fetuses, as well as fetal length and weight, were preserved, demonstrating a protective effect against the progression of congenital toxoplasmosis. nih.govnih.gov This research represents the first demonstration of diclazuril's efficacy in a pregnancy model against both maternal gastrointestinal syndrome and congenital toxoplasmosis. semanticscholar.orgnih.gov

Table 1: Efficacy of Diclazuril in a Murine Pregnancy Model of Toxoplasmosis A summary of protective effects observed in pregnant dams treated with diclazuril compared to infected, untreated controls.

| Parameter | Observation in Infected, Untreated Dams | Observation in Diclazuril-Treated Dams | Citation |

| Systemic Health | Development of anemia, ascites, hydrothorax | Effective protection against anemia and ascites | nih.govnih.gov |

| Liver Pathology | Severe hepatitis (inflammation, necrosis) | Significant protection from hepatitis | nih.gov |

| Spleen Pathology | Splenomegaly with massive cellular infiltration | Protective effect observed | nih.govnih.gov |

| Fetal Viability | Not preserved (implications of infection) | Number of fetuses, fetal length, and weight preserved | nih.govnih.gov |

Comparative Efficacy and Combination Studies

Evaluation of this compound Against Other Anticoccidial Agents

The efficacy of diclazuril has been extensively evaluated in comparison to other chemical and ionophorous anticoccidial agents in preclinical and floor pen studies, primarily in poultry. These studies provide critical data on its relative effectiveness in controlling coccidiosis caused by various Eimeria species.

Research comparing diclazuril to the ionophores salinomycin (B1681400), monensin (B1676710), and lasalocid (B1674520) in broiler chickens demonstrated its high efficacy. researchgate.net In a floor pen trial where birds were challenged with a mixed inoculum of Eimeria acervulina, Eimeria maxima, and Eimeria tenella, diclazuril treatment resulted in significantly lower total coccidial lesion scores compared to the unmedicated control group and the groups treated with salinomycin, monensin, or lasalocid. researchgate.net

Table 2: Comparative Efficacy of Diclazuril vs. Ionophores on Coccidial Lesion Scores in Broilers Mean total lesion scores in broilers 6 days post-inoculation with mixed Eimeria spp. A lower score indicates higher efficacy.

| Treatment Group (Grower Diet) | Mean Total Lesion Score | Citation |

| Unmedicated | 3.43 | researchgate.net |

| Diclazuril (1 ppm) | 0.68 | researchgate.net |

| Salinomycin (66 ppm) | 3.20 | researchgate.net |

| Monensin (100 ppm) | 3.45 | researchgate.net |

| Lasalocid (99.8 ppm) | 3.13 | researchgate.net |

Diclazuril has also been compared to toltrazuril (B1682979), another triazine-based anticoccidial. nih.govekb.eg In a murine model of coccidiosis using Eimeria vermiformis, treatment with toltrazuril was found to completely prevent oocyst excretion, while diclazuril treatment resulted in reduced oocyst shedding. nih.gov Regarding performance, the toltrazuril-treated group showed significantly higher body weight gain compared to the diclazuril-treated and infected control groups, with no significant difference from the healthy control group. nih.gov Conversely, another study in chickens infected with E. tenella found that treatment with diclazuril and toltrazuril both improved the deterioration caused by the parasite, with the diclazuril-treated group showing particular improvement. ekb.eg

Studies have also reported diclazuril to be more efficacious than other anticoccidials like embazine in improving hematological and histological parameters in broilers infected with E. tenella. ajbls.com

Synergistic and Antagonistic Interactions in Combination Therapies

To enhance efficacy and potentially mitigate the development of resistance, diclazuril has been evaluated in combination with other compounds. These studies explore whether such combinations result in synergistic (enhanced) or antagonistic (reduced) effects.

A study investigating the combination of diclazuril with lactoferrin (LF), a prebiotic protein, in broiler chickens infected with E. tenella revealed a potential synergistic interaction. frontiersin.orgnih.gov While diclazuril alone significantly decreased the number of shed oocysts compared to an untreated group, the combination of diclazuril and LF resulted in a highly significant reduction in oocyst shedding, more so than either substance used individually. frontiersin.orgnih.gov This suggests that LF may enhance the anticoccidial efficacy of diclazuril. frontiersin.org

Table 3: Effect of Diclazuril and Lactoferrin (LF) Combination on E. tenella Oocyst Shedding Oocyst counts in experimentally infected broiler chickens.

| Treatment Group | Outcome | Citation |

| Infected, Non-treated | High oocyst shedding | frontiersin.orgnih.gov |

| Diclazuril only | Significant decrease in oocyst shedding | frontiersin.orgnih.gov |

| Diclazuril + LF | Highly significant reduction in oocyst shedding | frontiersin.orgnih.gov |

Another area of research involves combining diclazuril with ionophore anticoccidials. One study evaluated a combination of maduramicin (B1675897) and diclazuril compared to monensin alone and a narasin-nicarbazin combination. nih.gov The results showed that the maduramicin-diclazuril combination significantly reduced fecal oocyst counts compared to the infected control group and was more effective than the single administration of monensin. nih.gov Further research has supported a synergistic interaction between diclazuril and maduramicin in controlling cecal coccidiosis. researchgate.net

The potential for synergy by combining different anticoccidials leverages their unique mechanisms of action, which may target different stages of the parasite's lifecycle, to produce a more robust therapeutic effect. toltrazurilshop.com

Drug Resistance Mechanisms and Resistance Management Strategies for Diclazuril Methyl

Molecular Basis of Resistance Development in Parasites

The molecular mechanisms underlying resistance to Diclazuril-methyl involve alterations at the genetic and cellular levels within the parasite.

Genetic Mutations Associated with this compound Resistance

The primary driver of drug resistance in coccidia is understood to be the selection of pre-existing genetic mutations or the occurrence of new mutations within the parasite population. tandfonline.com These genetic alterations can modify the drug's target site, thereby reducing its efficacy. While specific mutations directly linked to this compound resistance in Eimeria are still an active area of research, studies on anticoccidial resistance in general suggest that resistance can arise from single or multiple mutations across various gene loci. tandfonline.com Genomic analyses of diclazuril-resistant Eimeria tenella strains have identified specific genomic regions exhibiting strong selection signals, indicating key areas where genetic changes conferring resistance may be concentrated. nih.govnih.govresearchgate.net

Role of Transporter Proteins (e.g., ABC Transporters) in Resistance

Transporter proteins, particularly ATP-binding cassette (ABC) transporters, are increasingly recognized for their role in mediating drug resistance in various pathogens, including parasites. caister.comnih.govplos.org Research on Eimeria tenella has indicated that ABC transporter proteins exhibit differential expression and base mutations in diclazuril-resistant strains when compared to drug-sensitive counterparts. researchgate.netnih.gov These transporters are thought to contribute to resistance by facilitating the efflux of drugs from the parasite's cells, thereby reducing the intracellular concentration of the active compound and its ability to reach its target. caister.comnih.govplos.org This mechanism is a common strategy parasites employ to evade the effects of various xenobiotics and drugs.

Transcriptomic and Genomic Analysis of Resistant Strains

Advanced molecular techniques such as transcriptome sequencing (RNA-seq) and whole-genome sequencing (WGS) are instrumental in elucidating the molecular basis of drug resistance. Studies employing these methods on diclazuril-resistant Eimeria tenella strains have identified candidate genes and pathways associated with resistance. nih.govnih.govresearchgate.netresearchgate.netnih.gov For instance, KEGG pathway analysis has revealed a downregulation of genes involved in the folate biosynthetic pathway, such as pABAS and HPPK-DHPS, in diclazuril-resistant strains. researchgate.netnih.gov These transcriptomic and genomic investigations provide valuable insights into the genetic architecture of resistance, identifying specific genes and molecular mechanisms that could be targeted for future control strategies.

Field-Acquired Resistance Dynamics

Resistance to this compound observed in field populations of parasites is a consequence of continuous exposure and selection pressure.

Monitoring and Characterization of Resistant Parasite Isolates

The monitoring of anticoccidial drug sensitivity in field isolates is critical for tracking the emergence and prevalence of resistance. Anticoccidial sensitivity testing (AST) is a primary method used for this purpose. bioone.orgnih.govveterinaryworld.orgijvets.comtandfonline.com Studies characterizing Eimeria field isolates have demonstrated varying degrees of resistance to diclazuril (B1670474). For example, resistance levels have been reported as follows:

| Eimeria Species | Percentage of Isolates Exhibiting Resistance to Diclazuril | Source Reference(s) |

| E. acervulina | 68% | bioone.orgnih.gov |

| E. maxima | 38% | bioone.orgnih.gov |

| E. tenella | 23% | bioone.orgnih.gov |

| Field isolates (Brazil) | 6 out of 12 (approx. 50%) resistant | tandfonline.com |

The prevalence and level of resistance can be influenced by factors such as the extent of prior drug exposure and the specific drug program implemented on farms. tandfonline.com

Evolution of Resistance Under Selection Pressure

The evolution of diclazuril resistance is primarily driven by selection pressure exerted by the widespread and often continuous use of anticoccidial drugs. tandfonline.comnorfeed.netcambridge.org Sub-therapeutic doses or prolonged administration of these drugs create an environment where parasites possessing genetic mutations conferring reduced sensitivity are more likely to survive, reproduce, and propagate their resistant traits. norfeed.netcambridge.org The rapid life cycle of Eimeria species, with the potential for significant oocyst production from a single infected host, accelerates the spread of resistance within parasite populations. cambridge.org Strategies such as experimental evolution, which involve the gradual increase of drug concentrations over multiple generations, are employed to study the development and genetic mechanisms of resistance in controlled laboratory settings. nih.govnih.govresearchgate.netfrontiersin.org

Strategies for Resistance Mitigation and Control

Effective management of Diclazuril resistance relies on a proactive and integrated approach, combining judicious drug use with complementary control methods.

Rational Use and Rotation Programs

Rational drug use is paramount to preserve the efficacy of Diclazuril. This involves employing the drug judiciously and implementing rotation programs to prevent the continuous selection pressure that drives resistance.

Rotation Programs: Alternating Diclazuril with other classes of anticoccidials, such as ionophores or different chemical compounds, is a well-established strategy. This rotation breaks the cycle of exposure to a single drug, allowing sensitive Eimeria populations to re-establish and reducing the prevalence of resistant strains thepoultrysite.compashudhanpraharee.compoultryaffairs.com. Diclazuril is often recommended for use in rotation for no more than two successive flocks before switching to an alternative anticoccidial thepoultrysite.com.

Shuttle Programs: Shuttle programs, where different anticoccidials are used sequentially within different growth phases (e.g., starter versus grower feeds), also contribute to minimizing resistance. This approach limits the duration of exposure to any single drug pashudhanpraharee.compoultryaffairs.comthepoultrysite.com.

Preserving Efficacy: Diclazuril's unique mode of action makes it a valuable tool in rotation programs, particularly against strains resistant to other anticoccidials thepoultrysite.comnih.govcambridge.orgcambridge.org. Including Diclazuril in both starter and grower rations can enhance its ability to eliminate resistant strains, a goal that might be compromised in shuttle programs where it is used only in the starter feed thepoultrysite.com.

The sensitivity of Eimeria field isolates to Diclazuril can vary significantly based on the history of drug use on a particular farm tandfonline.comnih.gov.

Table 1: Sensitivity of Eimeria Field Isolates to Diclazuril

| Eimeria Species | Sensitivity Classification | Number of Isolates | Notes |

| E. acervulina | Sensitive | 2 | |

| Partly Resistant | 4 | ||

| Resistant | 6 | Response varied based on farm exposure and drug program. | |

| E. tenella | Sensitive | - | Diclazuril effective against resistant lines of other drugs. |

| E. maxima | Sensitive | - | Diclazuril effective against resistant lines of other drugs. |

Note: Sensitivity was classified based on an Anticoccidial Index (ACI) where Sensitive ≥ 160, Partly Resistant 120-160, and Resistant < 120 tandfonline.com. Data for E. tenella and E. maxima sensitivity in this context were generally described as sensitive or effective against resistant strains.

Integrated Control Programs (e.g., with Vaccination)

Integrating Diclazuril use with other control measures, most notably coccidiosis vaccination, offers a synergistic approach to resistance management.

Vaccination and Sensitivity Restoration: Coccidiosis vaccines, such as Coccivac-B, have demonstrated the ability to restore the sensitivity of Eimeria populations to Diclazuril thepoultrysite.comthepoultrysite.comthepoultrysite.comthepoultrysite.comnih.gov. By introducing drug-sensitive vaccine strains, vaccination programs can displace or reduce the prevalence of resistant field strains thepoultrysite.comthepoultrysite.comthepoultrysite.com. Using vaccines for a period, such as two cycles, can repopulate poultry houses with sensitive parasites, enabling a return to Diclazuril or other anticoccidials with renewed efficacy thepoultrysite.comthepoultrysite.com.

Improved Sensitivity Outcomes: Field trials have shown that poultry complexes incorporating vaccination programs exhibit significantly higher levels of Diclazuril sensitivity in Eimeria isolates compared to those relying solely on anticoccidial drug rotation nih.govnih.gov. Studies indicate that following vaccination, a much higher percentage of Eimeria isolates demonstrate good sensitivity to Diclazuril, whereas continuous drug use without vaccination can lead to a loss of sensitivity thepoultrysite.com.

Table 2: Impact of Vaccination on Diclazuril Sensitivity in Eimeria Field Isolates

| Program Strategy | Diclazuril Sensitivity (Percentage of Isolates Rated "Good") | Notes |

| Baseline (Pre-vaccination/Drug Rotation) | 25% - 33% | Represents initial sensitivity levels before implementing new strategies. |

| Continued In-feed Anticoccidial Drug Program | Essentially unchanged from baseline | No significant improvement in Diclazuril sensitivity observed. |

| Vaccination Program (e.g., Coccivac-B) for 2 Cycles | 60% - 100% | Marked increase in Diclazuril sensitivity observed in isolates from vaccinated flocks, indicating restoration of drug efficacy. |

| Traditional Rotation (No Vaccination) | 0% | In one complex, sensitivity decreased to 0% after continuing a traditional rotation program without vaccination, despite "resting" diclazuril. |

Note: Data reflects findings from field trials comparing different coccidiosis control strategies. "Good" sensitivity was determined through anticoccidial drug-sensitivity battery tests thepoultrysite.com.

Advanced Analytical Methodologies for Diclazuril Methyl

Sample Preparation and Extraction Techniques for Complex Matrices

Effective sample preparation is paramount for the successful analysis of Diclazuril (B1670474), as it involves removing matrix components that could interfere with detection or damage chromatographic systems.

Both Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE) are commonly employed for the initial extraction and cleanup of Diclazuril from various matrices. SPE, in particular, offers advantages such as higher selectivity, reduced solvent consumption, and ease of automation compared to LLE nih.govorganomation.com.

Solid Phase Extraction (SPE) : C18 bonded silica (B1680970) cartridges are frequently used for the SPE of Diclazuril. The process typically involves conditioning the SPE cartridge with an organic solvent (e.g., methanol (B129727) or acetonitrile), loading the sample extract, washing to remove unbound interferences, and finally eluting the Diclazuril with a suitable solvent mixture europa.euoup.comfao.orgresearchgate.net. For instance, acidified methanol is often used for initial extraction, followed by elution from a C18 SPE cartridge with a mixture of acidified methanol and water europa.eu. Recovery rates for SPE methods can be high, often ranging from 85% to over 100%, depending on the matrix and specific protocol europa.euresearchgate.netresearchgate.netmdpi.com. Dispersive SPE techniques, utilizing C18 or silica sorbents within a syringe filter, have also been developed for efficient sample cleanup mdpi.com.

Liquid-Liquid Extraction (LLE) : While less common as a primary cleanup step for complex matrices compared to SPE, LLE can be used for initial extraction. It relies on the differential solubility of Diclazuril in two immiscible liquid phases nih.gov.

Table 1: Sample Preparation and Extraction Parameters for Diclazuril Analysis

| Technique | Matrix | Solvent/Eluent | Sorbent | Recovery (%) | Reference(s) |

| SPE | Feed | Acidified Methanol, Methanol/Water | C18 | 95-106% | europa.eu |

| SPE | Feed | Methanol/Water | C18 | 98-111% | europa.eu |

| Extraction | Plasma | Acetonitrile (B52724) (deproteinization) | N/A | N/A | nih.gov |

| Extraction | Poultry Tissues/Eggs | Ethyl Acetate | N/A | 90.1-105.2% | researcher.life |

| SPE | Poultry Meat/Feed | Organic Solvent | C18 | ~85% | researchgate.net |

| SPE | Poultry Tissues | Organic Solvent | C18 | 84.3-109.5% | researchgate.net |

| Dispersive SPE | Chicken Muscle/Eggs | C18 or Silica | N/A | 90.1-105.2% | mdpi.com |

Gel Permeation Chromatography (GPC) is a size-exclusion chromatographic technique that separates molecules based on their size. It is particularly useful for cleaning up complex biological and food matrices by removing high molecular weight interferences such as lipids, polymers, and natural macromolecules that could otherwise co-elute with Diclazuril or interfere with subsequent detection antec.deepa.gov. GPC is often employed as a preliminary cleanup step before High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis, especially for challenging matrices like poultry tissues and eggs researcher.liferesearchgate.netresearchgate.net.

Chromatographic and Spectrometric Detection Methods

Following sample preparation, Diclazuril is quantified using sensitive and selective detection methods.

Table 2: Chromatographic and Spectrometric Detection Parameters for Diclazuril Analysis

| Technique | Column | Mobile Phase | Detection | LOD | LOQ | Reference(s) |

| HPLC-UV | Hypersil ODS, 100 × 4.6 mm, 3 μm | Ternary gradient | UV @ 280 nm | 0.1 mg/kg | 0.5 mg/kg | europa.eu, oup.com |

| HPLC-UV | C18 (250 × 4.6 mm, 5 μm) | Acetonitrile/0.2% Phosphoric Acid | UV @ 275 nm | N/A | N/A | nih.gov, researchgate.net |

| HPLC-UV | C18 (250 mm x×4.6 mm i.d., 5 μm) | 0.05 mol/L Phosphate acid/Triethylamine buffer-Acetonitrile (40:60) | UV @ 240 nm | N/A | N/A | researchgate.net |

| HPLC-UV | C18 | Gradient of Acetonitrile/Water | UV | 0.1 mg/kg | 0.5 mg/kg | fao.org |

| LC-MS/MS | Waters Symmetry C18, 2.1 mm i.d. x 150 mm, 5 μm | Acetonitrile + 0.1% Formic acid / Water + 0.1% Formic acid | ESI-, MRM | 0.1 μg/kg | 0.3 μg/kg | navarra.es, mdpi.com |

| LC-MS/MS | Nucleosil ODS 5-microm | 0.01 M Ammonium (B1175870) Acetate/Acetonitrile | ESI-, MRM | 0.03 ng/mL | 1 ng/mL | nih.gov |

| LC-MS/MS | C18 | Acetonitrile/Water | ESI- | 0.02 μg/kg | N/A | researchgate.net, researchgate.net |

| GPC-LC-MS/MS | N/A | N/A | ESI- | 1.2 μg/kg (DIZ) | 1.2 μg/kg (DIZ) | researchgate.net |

| GC-MS | N/A | N/A | MS | ~0.02 mg/kg | N/A | researchgate.net |

LC-MS/MS offers significantly higher sensitivity and specificity, making it the preferred method for trace analysis of Diclazuril, particularly in complex biological matrices like animal plasma and tissues researchgate.netmdpi.comnih.gov. This technique typically employs electrospray ionization (ESI) in negative ion mode, coupled with tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and reduced background noise researchgate.netnih.govresearchgate.netresearchgate.netnavarra.esresearchgate.net. LODs for LC-MS/MS methods can be as low as 0.03 ng/mL in plasma nih.gov or 0.1 μg/kg in tissues and eggs mdpi.comnavarra.es, enabling the detection of very low residue levels. The use of methyl diclazuril as an internal standard is crucial in LC-MS/MS to correct for matrix effects and variations in ionization efficiency oup.comnih.govnavarra.es.

Diclazuril, possessing polar functional groups, is not inherently volatile or thermally stable enough for direct GC-MS analysis. Therefore, derivatization is necessary to convert Diclazuril into a more volatile and stable derivative. Methylation is one such technique, where methyl groups are introduced to replace active hydrogen atoms, thereby reducing polarity and increasing volatility nih.govscielo.br. Other derivatization strategies, such as silylation (e.g., using MTBSTFA), which introduces silyl (B83357) groups, are also effective in enhancing the GC properties of analytes sigmaaldrich.comchemcoplus.co.jp. GC-MS analysis of derivatized Diclazuril allows for sensitive detection and identification based on mass fragmentation patterns researchgate.netnih.gov. While GC-MS with derivatization offers an alternative, LC-based methods are generally more prevalent for Diclazuril analysis due to the avoidance of extensive derivatization steps.

Compound List

Diclazuril

Methyl diclazuril (Internal Standard)

Immunoanalytical Approaches for Residue Detection

Immunoanalytical methods, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Chemiluminescence Immunoassay (CLEIA), offer high throughput, sensitivity, and specificity for the detection of chemical residues. These assays leverage the specific binding between antibodies and their target analytes.

Development and Validation of ELISA and CLEIA Methods

The development of immunoassays for Diclazuril-methyl typically involves the production of specific monoclonal antibodies (mAbs) or polyclonal antibodies. These antibodies are then used in competitive immunoassay formats, such as indirect competitive ELISA (icELISA) or chemiluminescence enzyme immunoassay (CLEIA) frontiersin.orgresearchgate.netresearchgate.netresearchgate.netfrontiersin.orgrsc.org.

ELISA: Development of ELISA methods for this compound involves conjugating this compound to a carrier protein (e.g., bovine serum albumin or ovalbumin) to create an immunogen for antibody production frontiersin.org. The resulting antibodies are then used in an ELISA format where they compete with this compound in a sample for binding to an antigen-coated plate. Optimization of antibody and antigen concentrations is critical for assay performance researchgate.netfrontiersin.orgacs.org. Studies have reported the development of anti-Diclazuril mAbs with high sensitivity, achieving half-maximal inhibitory concentrations (IC50) in the range of 0.449–0.517 ng/mL frontiersin.orgfrontiersin.org. The detection limits for ELISA methods have been reported as low as 0.05 ng/mL frontiersin.orgfrontiersin.org.

CLEIA: Chemiluminescence Immunoassays (CLEIA) offer advantages such as high sensitivity and rapid detection. A study successfully established a biotin-streptavidin system-based CLEIA (BASA-CLEIA) for Diclazuril, reporting it to be more sensitive than traditional CLEIA and ELISA methods researchgate.netresearchgate.net. The optimized BASA-CLEIA for Diclazuril achieved an IC50 of 0.48 μg/kg and a limit of detection of 0.02 μg/kg researchgate.netresearchgate.net.

Validation of these immunoassays typically includes evaluating parameters such as linearity, sensitivity, specificity, accuracy, and precision, often following guidelines like the European Commission Decision 2002/657/EC researchgate.netresearchgate.netresearchgate.netmdpi.com.

Assessment of Cross-Reactivity with Related Compounds

A critical aspect of immunoassay validation is assessing cross-reactivity with structurally related compounds to ensure the assay's specificity. Studies have investigated the cross-reactivity of anti-Diclazuril antibodies with various coccidiostats. For instance, an anti-Diclazuril monoclonal antibody demonstrated very minimal cross-reactivity (<0.1%) with compounds such as toltrazuril (B1682979), toltrazuril 18 sulfone, clozaril, monesin, madurmycin, and salinomycin (B1681400) frontiersin.orgfrontiersin.org. Similarly, other studies reported negligible cross-reactivity (<0.01%) with toltrazuril, robenidine (B1679493) hydrochloride, nicarbazin, halofuginone, amprolium, monensin (B1676710), and maduramycin researchgate.netresearchgate.net. This high specificity is crucial for reliable residue detection in complex matrices.

Method Validation and Performance Characteristics

Rigorous validation of analytical methods is essential to ensure their reliability and suitability for official control purposes. This involves evaluating several performance characteristics.

Evaluation of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The sensitivity of analytical methods is defined by their Limit of Detection (LOD) and Limit of Quantification (LOQ). These parameters indicate the lowest concentration of an analyte that can be reliably detected and quantified, respectively.

ELISA/CLEIA: For ELISA methods, LODs have been reported as low as 0.05 ng/mL frontiersin.orgfrontiersin.org, with some studies indicating detection limits in tissues around 0.09 ng/mL frontiersin.org. CLEIA methods have shown even lower detection limits, such as 0.02 μg/kg researchgate.netresearchgate.net.

Chromatographic Methods: For High-Performance Liquid Chromatography (HPLC) methods, LODs have been reported in the range of 0.03 ng/mL to 8 ng/g, with LOQs ranging from 0.1 ng/mL to 15 ng/g depending on the matrix and specific method researchgate.netresearchgate.netresearcherslinks.com. For instance, one HPLC method reported an LOD of 5.18 ng/mL and an LOQ of 15.71 ng/mL for diclazuril in tissues researcherslinks.com. Another study using LC-MS/MS reported LOQs of 1.2 μg/kg for diclazuril in poultry tissues researchgate.net.

The determination of LOD and LOQ is typically performed using methods outlined by regulatory bodies or international guidelines, often involving the standard deviation of the response and the slope of the calibration curve sepscience.comnih.govd-nb.info.

Assessment of Accuracy, Precision, and Recovery

Accuracy, precision, and recovery are key indicators of a method's reliability. Accuracy refers to the closeness of the measured value to the true value, precision relates to the reproducibility of measurements, and recovery quantifies the amount of analyte successfully extracted and measured from a sample matrix.

Recovery: Average recovery rates for this compound in various matrices, such as chicken and duck samples, have been reported to range from 85.0% to 102.5% frontiersin.orgfrontiersin.org. Other studies using HPLC methods have reported recoveries between 90.3% and 120.4% researchgate.net and between 98.93% and 100.05% researcherslinks.com. These values generally fall within acceptable ranges, often between 80% and 120% as per guidelines like Commission Regulation (EC) No 378/2005 oup.comui.ac.id.

Precision: Intra- and inter-assay coefficients of variation (CV) for immunoassays have been reported to be within acceptable limits, typically ranging from 5.9% to 12.6% frontiersin.org. For HPLC methods, intra-day precision (repeatability) has shown relative standard deviations (RSD) as low as 0.73% researcherslinks.com, while inter-day precision has been reported around 0.54% researcherslinks.com. Collaborative studies on HPLC methods for feed have reported RSD for repeatability (RSDr) ranging from 4.5% to 11.2% and RSD for reproducibility (RSDR) ranging from 14.3% to 18.1% oup.comeuropa.eufao.org.

Interlaboratory Collaborative Studies for Method Validation

Interlaboratory collaborative studies are crucial for validating the robustness and general applicability of an analytical method across different laboratories. These studies assess the method's performance when executed by multiple independent labs.

A collaborative study was conducted to re-validate an official EU method for the determination of Diclazuril in poultry compound feed. The study involved 15 laboratories, with 14 reporting results. The statistical evaluation indicated relative standard deviations for repeatability (RSDr) between 4.5% and 11.2%, and relative standard deviations for reproducibility (RSDR) between 14.3% and 18.1% oup.comeuropa.eufao.org. The calculated HorRat values were within acceptable limits (0.95 and 1.14), concluding that the modified official method was fit for purpose oup.com. Another study reported an interlaboratory study for the determination of Diclazuril in premix and supplemented feed, indicating satisfactory performance characteristics oup.com.

Environmental Dynamics and Degradation of Diclazuril Methyl

Future Research Directions for Diclazuril Methyl

Elucidation of Remaining Unclear Mechanistic Aspects

While it is established that diclazuril (B1670474) disrupts the life cycle of Eimeria parasites, affecting both asexual and sexual stages to block oocyst excretion, the precise molecular targets and pathways are not fully elucidated. poultrymed.comfrontiersin.org Current research suggests a multi-faceted mechanism of action, but gaps in knowledge remain, presenting a fertile ground for future investigation.

Recent studies have begun to shed light on specific molecular interactions. One area of focus is the parasite's cytoskeleton. Research has shown that diclazuril interacts with the Eimeria tenella Actin Depolymerizing Factor (EtADF), a protein crucial for regulating actin filament turnover and parasite motility during host cell invasion. nih.gov Diclazuril was found to inhibit the F-actin binding, bundling, and depolymerization activities of EtADF, offering a significant insight into its mechanism. nih.gov Furthermore, treatment with diclazuril has been observed to reduce the total expression of EtADF while increasing the levels of its phosphorylated, inactive form (p-EtADF). nih.gov

Another potential target under investigation is the parasite's energy metabolism and cellular signaling. Studies have indicated that diclazuril treatment can downregulate the mRNA and protein expression of key proteins such as EtPP5 and EtENO. researchgate.net The downregulation of EtPP5 is linked to apoptosis in the second-generation merozoites, suggesting that diclazuril may induce programmed cell death in the parasite. researchgate.net The varied localization of EtENO within the parasite and its reduction upon diclazuril treatment also point to its potential role in the drug's anticoccidial action. researchgate.net

Future research will likely focus on:

Identifying the primary binding site(s): Pinpointing the specific molecular pocket where diclazuril-methyl binds to target proteins like EtADF is crucial.

Mapping signaling pathways: Understanding the full cascade of events following drug-target interaction, including the pathways leading to apoptosis and cytoskeleton disruption. nih.govresearchgate.net

Investigating differential mechanisms: Exploring why diclazuril's mode of action is distinct from other anticoccidials, such as 6-azauracil, as demonstrated by the lack of cross-resistance. nih.gov

Development of Next-Generation this compound Derivatives

The chemical scaffold of this compound offers a promising foundation for the synthesis of novel derivatives with enhanced properties. The goal is to develop next-generation compounds that exhibit greater potency, a broader spectrum of activity, improved bioavailability, and a higher barrier to resistance.

Challenges in the current synthesis routes for diclazuril, such as multiple steps and the use of column chromatography, can make industrial production costly. guidechem.com Therefore, a key research direction is the development of more efficient and economically viable synthesis pathways.

Promising avenues for derivative development include:

Structural Modifications: Altering functional groups on the benzeneacetonitrile or triazine rings to improve binding affinity and efficacy. The synthesis of various N-methyl-2,3-dihydro quinazolin-4-ones linked to 1,3-thiazole hybrids for other therapeutic areas showcases how molecular hybridization can be a fruitful strategy. semanticscholar.org

Salt Formulations: The development of sodium salts of diclazuril has been shown to increase its apparent bioavailability. researchgate.net Further research into different salt forms or co-crystals of this compound could lead to improved pharmacokinetic profiles.

Nanotechnology-based Formulations: Encapsulating diclazuril in nanoemulsions is a novel approach to enhance its efficacy. nih.gov Studies have shown that a diclazuril nanoemulsion can achieve similar therapeutic outcomes at a quarter of the standard dose, potentially reducing the selection pressure for resistance. nih.gov

The table below summarizes potential strategies for developing next-generation this compound derivatives.

| Strategy | Objective | Potential Advantage |

| Chemical Synthesis | Create novel analogues by modifying the core structure. | Increased potency, broader spectrum, circumvention of existing resistance mechanisms. |

| Salt Formulation | Develop new salt forms of the parent compound. | Improved solubility and bioavailability, leading to better absorption. researchgate.net |

| Nano-formulation | Encapsulate the drug in nanoparticle delivery systems. | Enhanced efficacy at lower concentrations, targeted delivery, reduced potential for resistance. nih.gov |

Advanced Modeling for Predictive Toxicology and Efficacy

The integration of computational, or in silico, methods is revolutionizing drug discovery and development. researchgate.net For this compound, advanced modeling offers a powerful toolkit to predict the efficacy and toxicological profiles of new derivatives, thereby accelerating the research and development process while reducing reliance on traditional animal testing. nih.gov

Key computational approaches include:

In Silico Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. semanticscholar.orgnih.gov For this compound, docking studies can be used to simulate its interaction with target proteins like EtADF, helping to elucidate binding mechanisms and screen new derivatives for their potential binding affinity. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the physical movements of atoms and molecules over time. mdpi.comnih.gov These simulations can assess the stability of the drug-target complex predicted by docking studies, offering a more dynamic and realistic view of the molecular interactions. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a compound with its biological activity. By building QSAR models for a series of diclazuril derivatives, researchers can predict the efficacy of newly designed compounds before they are synthesized.

Predictive Toxicology Models: Using machine learning and large datasets, computational models can forecast the potential toxicity of new chemical entities. researchgate.netnih.gov These "New Approach Methodologies (NAMs)" can predict adverse effects and guide the design of safer drug candidates. nih.gov

These computational tools allow for the high-throughput screening of virtual libraries of this compound derivatives, prioritizing the most promising candidates for synthesis and further testing. nih.gov

Novel Approaches for Resistance Surveillance and Counteraction

The extensive use of anticoccidial drugs has inevitably led to the development of resistance in Eimeria species, and diclazuril is no exception. nih.govcambridge.org Therefore, a critical area of future research is the development of innovative strategies for monitoring and mitigating resistance.

Resistance Surveillance: